molecular formula C8H7IO3 B158473 2-Iodophenoxyacetic acid CAS No. 1878-92-8

2-Iodophenoxyacetic acid

Cat. No.: B158473
CAS No.: 1878-92-8
M. Wt: 278.04 g/mol
InChI Key: OXMKQZUBDBNJTE-UHFFFAOYSA-N
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Description

2-Iodophenoxyacetic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of phenoxyacetic acid, where an iodine atom is substituted at the ortho position of the phenyl ring

Scientific Research Applications

2-Iodophenoxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for 4-Iodophenoxyacetic acid, which may have similar properties to 2-Iodophenoxyacetic acid, indicates that it causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenoxyacetic acid typically involves the iodination of phenoxyacetic acid. One common method is the electrophilic aromatic substitution reaction, where phenoxyacetic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the ortho position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form phenoxyacetic acid or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as Oxone® (potassium peroxymonosulfate) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Phenoxyacetic acid or other reduced products.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Comparison with Similar Compounds

    Phenoxyacetic Acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    4-Iodophenoxyacetic Acid: Iodine atom is at the para position, leading to different reactivity and properties.

    2-Bromophenoxyacetic Acid: Bromine atom instead of iodine, resulting in different chemical behavior.

Uniqueness: 2-Iodophenoxyacetic acid is unique due to the ortho position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the formation of specific derivatives that are not easily accessible with other halogenated phenoxyacetic acids.

Properties

IUPAC Name

2-(2-iodophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKQZUBDBNJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702721
Record name 2-Iodophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-92-8
Record name 2-(2-Iodophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of radiolabeling 2-Iodophenoxyacetic acid with Iodine-131, as described in the research paper?

A1: The research paper focuses on the synthesis of 4-Chloro-2-Iodophenoxyacetic acid labeled with Iodine-131 []. While it doesn't delve into specific applications, radiolabeling compounds like this typically serves several purposes in research:

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